Pan-Genotypic Picomolar Potency: Ruzasvir vs. Early NS5A Inhibitors
Ruzasvir demonstrates picomolar potency across all major HCV genotypes, a profile not uniformly achieved by earlier NS5A inhibitors. In replicon assays, ruzasvir exhibited EC50 values of 1-4 pM against GT1-7 [1]. In contrast, elbasvir shows a pronounced genotype-dependent potency differential, with EC50 values ranging from 0.003 nM for GT2a to 3.4 nM for GT2b—a >1,000-fold difference [2].
| Evidence Dimension | 50% Effective Concentration (EC50) against HCV genotypes |
|---|---|
| Target Compound Data | 1-4 pM (GT1-7) |
| Comparator Or Baseline | Elbasvir: 0.003 nM (GT2a), 3.4 nM (GT2b); Ledipasvir: variable GT-dependent activity |
| Quantified Difference | Ruzasvir: <4 pM across all genotypes; Elbasvir: >1,000-fold range between GT2a and GT2b |
| Conditions | Huh7 or Huh7.5 cells bearing HCV replicons |
Why This Matters
This pan-genotypic picomolar potency ensures consistent antiviral activity across diverse patient populations, reducing the need for genotype-specific testing and enabling universal treatment regimens.
- [1] Asante-Appiah E, Liu R, Curry S, McMonagle P, et al. In Vitro Antiviral Profile of Ruzasvir, a Potent and Pangenotype Inhibitor of Hepatitis C Virus NS5A. Antimicrob Agents Chemother. 2018 Oct 24;62(11):e01280-18. View Source
- [2] Asante-Appiah E, Curry S, McMonagle P, Ingravallo P, et al. Interplay of Amino Acid Residues at Positions 28 and 31 in NS5A Defines Resistance Pathways in Hepatitis C Virus Genotype 2. Antimicrob Agents Chemother. 2019 Sep 23;63(10):e01269-19. View Source
